Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a chemical compound with the molecular formula C9H11BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of ethyl 4-ethoxythiophene-3-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Material Science: Thiophene derivatives are explored for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxythiophene-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-thiophenecarboxylic acid: Similar brominated thiophene derivative but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C9H11BrO3S |
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Molecular Weight |
279.15 g/mol |
IUPAC Name |
ethyl 5-bromo-4-ethoxythiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO3S/c1-3-12-7-6(5-14-8(7)10)9(11)13-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
PGCQRZKASWOVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1C(=O)OCC)Br |
Origin of Product |
United States |
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